molecular formula C14H22N2O B3023109 4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine CAS No. 946774-13-6

4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine

Cat. No.: B3023109
CAS No.: 946774-13-6
M. Wt: 234.34 g/mol
InChI Key: XHUKOJBMLBCSLY-UHFFFAOYSA-N
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Description

4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine is an organic compound with the molecular formula C14H22N2O It is characterized by the presence of a piperidine ring attached to an ethoxy group, which is further connected to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylphenol and 2-chloroethylamine hydrochloride.

    Etherification: 4-methylphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to form 4-methyl-2-(2-chloroethoxy)phenol.

    Amination: The intermediate 4-methyl-2-(2-chloroethoxy)phenol is then reacted with piperidine in the presence of a catalyst such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products:

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenylamine derivatives.

Scientific Research Applications

4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methyl-2-(2-piperidin-1-ylethoxy)aniline
  • Benzenamine, 4-methyl-2-[2-(1-piperidinyl)ethoxy]-

Comparison: 4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine is unique due to its specific structural features, such as the presence of both a piperidine ring and an ethoxy group attached to a phenylamine core. This combination of functional groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

4-methyl-2-(2-piperidin-1-ylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12-5-6-13(15)14(11-12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUKOJBMLBCSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501228913
Record name Benzenamine, 4-methyl-2-[2-(1-piperidinyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946774-13-6
Record name Benzenamine, 4-methyl-2-[2-(1-piperidinyl)ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946774-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-methyl-2-[2-(1-piperidinyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501228913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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